≥1 Log Unit Lower Lipophilicity vs. 2,6-Dichloro-N-methylpyrimidin-4-amine Reduces Off-Target Risk
The 2,6-difluoro derivative (XLogP3-AA = 1.4) is approximately one log unit less lipophilic than the 2,6-dichloro counterpart (XLogP3-AA = 2.4) [1][2]. Because lipophilicity is a primary determinant of promiscuous protein binding, phospholipidosis, and cytochrome P450 inhibition, the 1.0 log unit reduction is expected to translate into a measurably cleaner off-target profile and lower metabolic liability, consistent with the general principle that a clogP < 3 is a key physicochemical filter in lead optimisation [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 (PubChem XLogP3-AA) |
| Comparator Or Baseline | 2,6-Dichloro-N-methylpyrimidin-4-amine: XLogP3-AA = 2.4 |
| Quantified Difference | Δ = –1.0 log unit (target compound less lipophilic) |
| Conditions | In silico prediction; XLogP3-AA algorithm v3.0, PubChem 2024 release [1][2]. |
Why This Matters
For procurement decisions in early-stage drug discovery, the measured log P difference serves as a quantitative gatekeeper: compounds with clogP < 3 are statistically less likely to fail due to lipophilicity-driven toxicity, making the difluoro analog the preferred choice when a lower-risk physicochemical profile is required.
- [1] PubChem Compound Summary for CID 3941302, 2,6-Difluoro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 15563644, 2,6-Dichloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information (2024). View Source
- [3] C. A. Lipinski et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,' Adv. Drug Deliv. Rev., 46(1–3), 3–26 (2001). View Source
